
(2-Amino-6-hydroxypyridin-4-YL)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-6-hydroxypyridin-4-YL)boronic acid is a boronic acid derivative with the molecular formula C5H7BN2O3. It is a compound of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-6-hydroxypyridin-4-YL)boronic acid typically involves the reaction of 2-amino-6-hydroxypyridine with a boron-containing reagent. One common method is the direct borylation of the pyridine derivative using a boronic acid or boronate ester under suitable conditions . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Amino-6-hydroxypyridin-4-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve mild to moderate temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a wide range of functionalized pyridine derivatives .
Applications De Recherche Scientifique
(2-Amino-6-hydroxypyridin-4-YL)boronic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of (2-Amino-6-hydroxypyridin-4-YL)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical and biological applications. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in similar applications but with a different structure and reactivity profile.
2-Aminopyridine-4-boronic acid: A closely related compound with similar functional groups but different substitution patterns on the pyridine ring.
Uniqueness
(2-Amino-6-hydroxypyridin-4-YL)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other boronic acids. Its combination of amino and hydroxyl groups on the pyridine ring allows for versatile chemical modifications and applications .
Propriétés
Formule moléculaire |
C5H7BN2O3 |
|---|---|
Poids moléculaire |
153.93 g/mol |
Nom IUPAC |
(2-amino-6-oxo-1H-pyridin-4-yl)boronic acid |
InChI |
InChI=1S/C5H7BN2O3/c7-4-1-3(6(10)11)2-5(9)8-4/h1-2,10-11H,(H3,7,8,9) |
Clé InChI |
PNBCIVUOPVFAPY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=O)NC(=C1)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14843625.png)
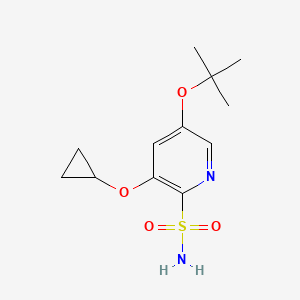

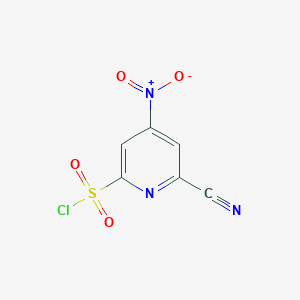
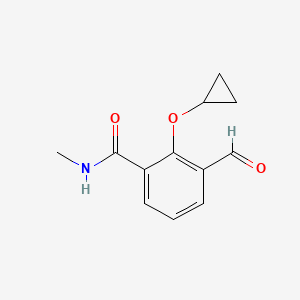
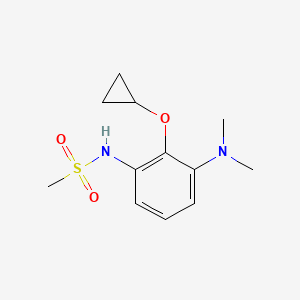
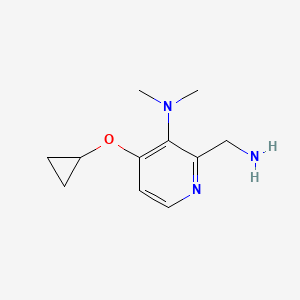

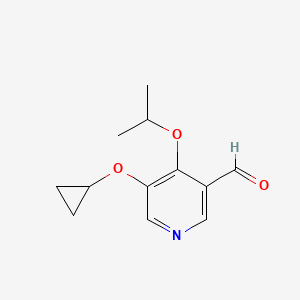
![Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate](/img/structure/B14843683.png)
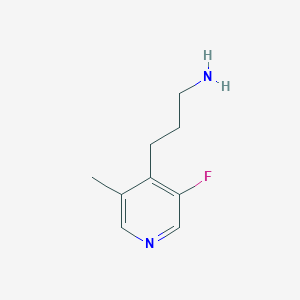
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14843693.png)


